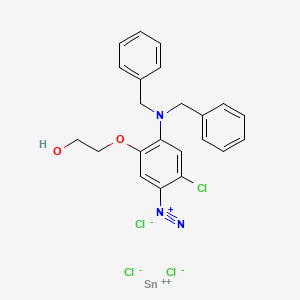
Einecs 301-542-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 301-542-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.
Analyse Chemischer Reaktionen
Einecs 301-542-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Einecs 301-542-3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Einecs 301-542-3 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the nature of the compound and the context in which it is used . The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other key biomolecules.
Vergleich Mit ähnlichen Verbindungen
Einecs 301-542-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. Some examples of similar compounds include:
Einecs 203-770-8: Amyl nitrite, used in various chemical applications.
Einecs 234-985-5: Bismuth tetroxide, used in industrial processes.
Einecs 239-934-0: Mercurous oxide, used in various chemical reactions.
Each of these compounds has its own unique properties and applications, making this compound distinct in its specific uses and characteristics.
Eigenschaften
CAS-Nummer |
94022-46-5 |
|---|---|
Molekularformel |
C22H21Cl4N3O2Sn |
Molekulargewicht |
619.9 g/mol |
IUPAC-Name |
2-chloro-4-(dibenzylamino)-5-(2-hydroxyethoxy)benzenediazonium;tin(2+);trichloride |
InChI |
InChI=1S/C22H21ClN3O2.3ClH.Sn/c23-19-13-21(22(28-12-11-27)14-20(19)25-24)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18;;;;/h1-10,13-14,27H,11-12,15-16H2;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
UECREMLYBDCRIB-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C(C(=C3)Cl)[N+]#N)OCCO.[Cl-].[Cl-].[Cl-].[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















